molecular formula C20H30N2O4 B2989881 Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate CAS No. 1286272-81-8

Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate

Cat. No.: B2989881
CAS No.: 1286272-81-8
M. Wt: 362.47
InChI Key: GGPQKTKQYXPORX-QAQDUYKDSA-N
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Description

Methyl 4-[(1R,4R)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate is a synthetically derived compound featuring a benzoate ester core substituted with a cyclohexylamine moiety. The cyclohexylamine is further functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 4-position, and the stereochemistry is designated as (1R,4R), indicating a relative configuration where both chiral centers adopt the R configuration .

This compound is typically synthesized via palladium-catalyzed coupling reactions, as demonstrated in related syntheses. For example, analogous structures are prepared using reagents such as Cs₂CO₃, XPhos, and Pd₂(dba)₃ in dioxane under reflux conditions, achieving moderate yields (e.g., 61% for a sulfamoyl-substituted analog) . The Boc group serves to protect the amine during synthesis, enabling selective functionalization at other positions.

Properties

IUPAC Name

methyl 4-[[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-20(2,3)26-19(24)22-17-11-9-16(10-12-17)21-13-14-5-7-15(8-6-14)18(23)25-4/h5-8,16-17,21H,9-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPQKTKQYXPORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminomethylbenzoate with a cyclohexylamine derivative that has been protected with a tert-butoxycarbonyl (Boc) group. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyclohexylamine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate involves its interaction with specific molecular targets. The benzoate ester and cyclohexylamine moieties allow it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. The Boc group provides stability and protection during these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Structural Differences Reference
Methyl 4-[(1R,4R)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate (Target) Benzoate ester, Boc-protected cyclohexylamine C₁₉H₂₈N₂O₄* ~348.44 Benzoate ester at position 4
tert-Butyl (1R,4R)-4-(cyclohexylamino)cyclohexylcarbamate Cyclohexylamino group C₁₈H₃₃N₃O₂ 323.48 Lacks benzoate; cyclohexylamino instead
((1R,4R)-4-((Boc-amino)methyl)cyclohexyl)methyl methanesulfonate Methanesulfonate leaving group C₁₄H₂₇NO₅S 321.43 Methanesulfonate replaces benzoate
Methyl 4-({[4-(Boc-amino)methyl]phenyl}sulfamoyl)amino)benzoate Sulfamoyl bridge C₂₀H₂₅N₃O₆S 435.49 Sulfamoyl linkage between phenyl and benzoate
tert-Butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate 2-fluorobenzylamino group C₁₉H₂₉FN₂O₂ 336.44 Fluorinated aromatic substituent

*Estimated based on structural similarity.

Key Observations:
  • Ester vs. Sulfonate/Sulfamoyl Groups : The target compound’s benzoate ester contrasts with the methanesulfonate group in , which enhances its utility as a leaving group for nucleophilic substitutions. The sulfamoyl analog introduces a polar sulfonamide bridge, likely improving water solubility.
  • Boc Protection : All compounds retain the Boc group, critical for amine protection during synthesis.

Biological Activity

Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 146307-51-9

The structure of this compound features a benzoate moiety linked to a cyclohexylamine derivative, which may influence its pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds structurally related to this compound. For instance, similar compounds have demonstrated significant antibacterial and antifungal activities against various pathogens.

CompoundActivity TypeTarget Organisms
This compoundAntibacterialE. coli, S. aureus
Related CompoundsAntifungalC. albicans, A. niger

These findings suggest that the compound may possess similar activities, warranting further investigation into its efficacy as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that derivatives of the benzoate structure can exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Analgesic Activity

Some studies have reported analgesic effects associated with compounds similar to this compound. The mechanism often involves modulation of pain pathways and inhibition of pain mediators.

Study 1: Antimicrobial Efficacy

In a recent study published in EurekaSelect, researchers synthesized several Schiff base complexes derived from benzoic acid derivatives. Among these, one complex exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzoate structure can enhance antimicrobial properties .

Study 2: Anti-inflammatory Mechanism

A study conducted on related compounds demonstrated their ability to reduce inflammation in animal models by inhibiting the NF-kB signaling pathway, which is crucial in the inflammatory response. This study could provide insights into the potential therapeutic applications of this compound in inflammatory conditions .

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